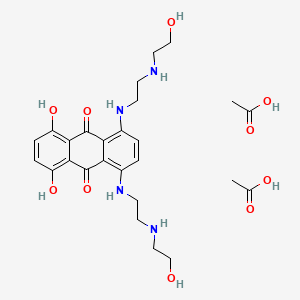
Dhaq diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dhaq diacetate, also known as 2,6-dihydroxyanthraquinone diacetate, is a derivative of anthraquinone. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is particularly noted for its role as an antineoplastic agent, which means it is used in the treatment of tumors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dhaq diacetate typically involves the acetylation of 2,6-dihydroxyanthraquinone. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Dhaq diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Dhaq diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its biological activities, including its role as an antineoplastic agent.
Medicine: It is used in the development of drugs for cancer treatment.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Dhaq diacetate involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication process and leading to cell death. This property makes it an effective antineoplastic agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparación Con Compuestos Similares
Mitoxantrone: Another anthraquinone derivative used as an antineoplastic agent.
Doxorubicin: A well-known anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Another anthracycline with similar applications in cancer treatment.
Uniqueness: Dhaq diacetate is unique due to its specific acetylation, which can influence its solubility and reactivity compared to other anthraquinone derivatives. Its specific structure allows for targeted interactions with DNA, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C26H36N4O10 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
acetic acid;1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O6.2C2H4O2/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;2*1-2(3)4/h1-4,23-30H,5-12H2;2*1H3,(H,3,4) |
Clave InChI |
ZWCKUVMZBKQQRG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


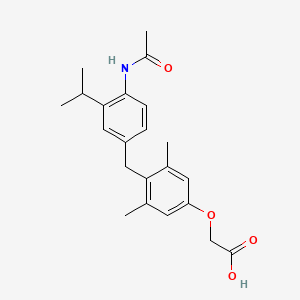
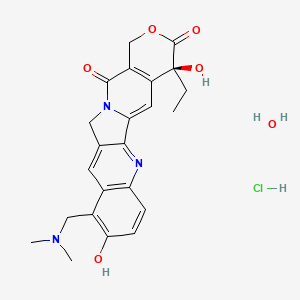
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)
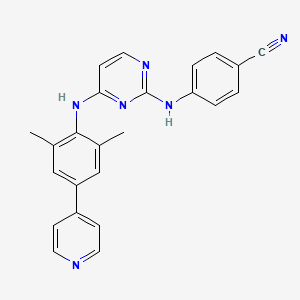
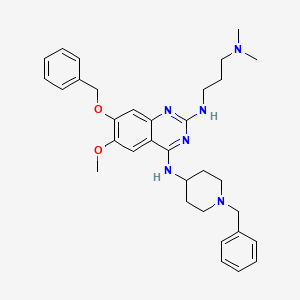
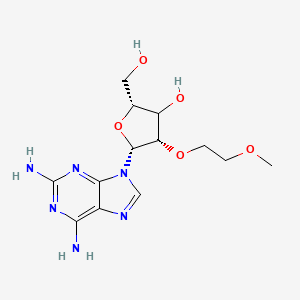
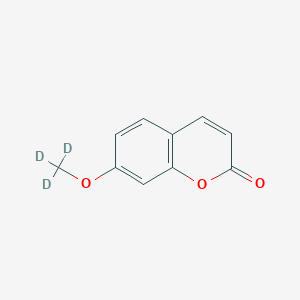
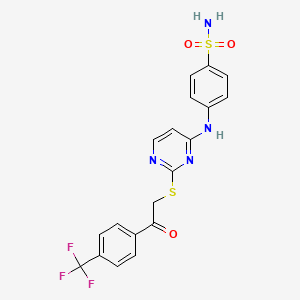
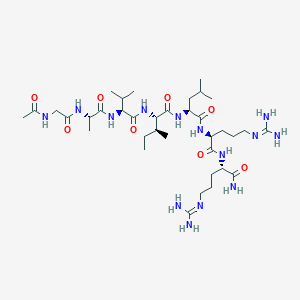
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
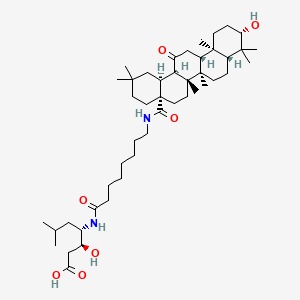
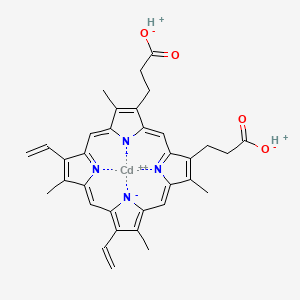
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
